2-Bromo-5-chloro-n-ethylbenzamide
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Overview
Description
2-Bromo-5-chloro-n-ethylbenzamide is an organic compound with the molecular formula C9H9BrClNO. It is a derivative of benzamide, characterized by the presence of bromine and chlorine atoms on the benzene ring, along with an ethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-n-ethylbenzamide typically involves the bromination and chlorination of an ethylbenzamide precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through recrystallization or chromatography techniques to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-n-ethylbenzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-5-chloro-n-ethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, including drug development. Its derivatives may exhibit pharmacological activities that could be harnessed for medical treatments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-n-ethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers use techniques such as molecular docking and biochemical assays to elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloro-n-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
2-Bromo-5-chloro-n-propylbenzamide: Similar structure but with a propyl group instead of an ethyl group.
2-Bromo-5-chloro-n-isopropylbenzamide: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
2-Bromo-5-chloro-n-ethylbenzamide is unique due to its specific combination of bromine, chlorine, and ethyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its specific reactivity and interactions with biological targets differentiate it from other similar compounds .
Properties
IUPAC Name |
2-bromo-5-chloro-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOWAHWJUNOQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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